molecular formula C7H5ClO3 B1297782 2-Chloro-5-hydroxybenzoic acid CAS No. 56961-30-9

2-Chloro-5-hydroxybenzoic acid

Cat. No.: B1297782
CAS No.: 56961-30-9
M. Wt: 172.56 g/mol
InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzoic acid: is an organic compound with the molecular formula C7H5ClO3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorine atom and a hydroxyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-hydroxybenzoic acid involves the chlorination of salicylic acid. The process typically includes the following steps:

    Chlorination: Salicylic acid is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.

    Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or water.

Another method involves the reaction of 2-chlorobenzoic acid with sodium hydroxide, followed by acidification to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include amides, thiols, or other substituted benzoic acids.

    Esterification: Esters of this compound.

    Oxidation: 2-Chloro-5-hydroxybenzaldehyde or 2-Chloro-5-hydroxybenzoquinone.

Scientific Research Applications

2-Chloro-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom can also influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

2-Chloro-5-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor for aspirin.

    5-Chlorosalicylic Acid (5-Chloro-2-hydroxybenzoic Acid): Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.

    4-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

The unique positioning of the chlorine and hydroxyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-chloro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVCLUZQPSRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332488
Record name 2-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-30-9
Record name 2-Chloro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-HYDROXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

5-Amino-2-chlorobenzoic acid (85%, 10 g, 49.7 mmol) was suspended in diluted sulphuric acid (1.25%, 800 mL) and cooled to 5° C. on an ice bath. Sodium nitrite (5 g, 72 mmol) dissolved in water (150 mL) was added slowly while keeping the temperature of the reaction below 5° C. After addition of the sodium nitrite the reaction was stirred for another 45 min at 5-10° C. until a clear solution was obtained. The reaction mixture was poured into hot (70-85° C.) water (1.5 L), charcoal added and the reaction mixture heated at reflux for 25 min. Filtration and extraction with ethyl acetate afforded 6.7 g of the desired product as light brown crystals.
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800 mL
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1.5 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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